molecular formula C7H11N3O2 B13324337 2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid

2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid

Cat. No.: B13324337
M. Wt: 169.18 g/mol
InChI Key: KNLKPKIRQCAKJY-UHFFFAOYSA-N
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Description

2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid ( 1866064-69-8) is a chemical building block of interest in medicinal and organic chemistry research. This compound features a butanoic acid chain substituted with a 2-methyl-2H-1,2,3-triazole group, a privileged structure in drug discovery . It has a molecular formula of C8H13N3O2 and a molecular weight of 183.21 g/mol . The 1,2,3-triazole moiety is known for its potential in designing pharmacologically active molecules. This specific compound serves as a key synthetic intermediate for researchers developing new active compounds. Triazole-based structures are frequently explored as β-lactamase inhibitors, such as in the context of Tazobactam-related research, highlighting the importance of this chemotype in combating antibiotic resistance . This product is intended for research purposes as a building block or intermediate. It is strictly for laboratory use and is not classified as a drug or medicinal product. This product is offered "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(2-methyltriazol-4-yl)butanoic acid

InChI

InChI=1S/C7H11N3O2/c1-3-5(7(11)12)6-4-8-10(2)9-6/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

KNLKPKIRQCAKJY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NN(N=C1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a ligand to stabilize the copper catalyst . The reaction can be carried out in various solvents, including acetonitrile and water, and typically requires temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using more cost-effective and environmentally friendly solvents and catalysts. For example, replacing 1,4-dioxane with acetonitrile and using copper(II) oxide instead of more expensive copper(I) catalysts . The reaction conditions are adjusted to ensure high yield and purity of the product, which is then isolated by crystallization or other purification techniques.

Chemical Reactions Analysis

Cycloaddition Reactions

The triazole ring in the compound participates in [3+2] cycloaddition reactions , which are foundational to its synthesis. Key features:

  • Regiospecificity : Copper-catalyzed reactions preferentially form 1,4-disubstituted triazoles, with the proton on the triazole ring shifted downfield in NMR (e.g., δ ~8.50 ppm) .

  • Mechanism : The azide and alkyne undergo a stepwise cycloaddition, forming a six-membered transition state. Copper facilitates electron transfer and lowers activation energy .

Electrochemical Cycloadditions
A novel method uses a pencil graphite anode and stainless-steel cathode in MeCN to generate triazoles from secondary propargyl alcohols and sodium azide. This method operates at room temperature with constant current, offering a sustainable alternative .

Reactions of the Butanoic Acid Moiety

The carboxylic acid group in the compound undergoes standard acid-base reactions , enabling functionalization:

  • Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (H₂SO₄) to form esters.

  • Amidation : Conversion to amides using amines under coupling agents like EDC/NHS.

  • Decarboxylation : Under thermal conditions (e.g., reflux in DMF), the acid may lose CO₂ to form a hydrocarbon chain.

Structural Modifications

The triazole ring and carboxylic acid allow further derivatization:

  • Substitution : The triazole’s nitrogen atoms can undergo alkylation or arylation. For example, Pd(0)-catalyzed direct arylation introduces aryl groups under air conditions .

  • Coordination Chemistry : The acidic proton on the triazole (pKa ~10) enables metal coordination, forming complexes with transition metals like Cu or Ni .

Biological and Chemical Interactions

The compound’s dual functionality enables:

Comparative Analysis of Triazole Derivatives

DerivativeStructural FeaturesKey Reactions
2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acidTriazole + carboxylic acidCycloaddition, esterification
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acidTriazole + aryl substituentArylation, amidation
4-Amino-4-(furan-2-yl)butanoic acidFuran + amino acidOxidation, reduction

Mechanism of Action

The mechanism by which 2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, coordination to metal ions, and π-π stacking interactions . The specific pathways affected depend on the biological context and the particular target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid with structurally or functionally related compounds:

Compound Substituent/Backbone Synthesis Method Key Properties/Applications Reference
This compound Triazole + butanoic acid CuAAC (click chemistry) Potential pharmaceutical applications (inferred)
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Thiazole + benzoic acid Likely Hantzsch thiazole synthesis mp 139.5–140°C; research chemical
3-Methyl butanoic acid Aliphatic methyl branch Biosynthesis (e.g., fruit ripening) Odorant (rancid note in fruits)
2-Methyl-2-(phenoxy)propionic acid Phenoxy + propionic acid Mitsunobu or nucleophilic substitution Anti-inflammatory (patented)

Structural and Functional Insights

Triazole vs. Synthesis: Triazoles are synthesized via CuAAC, a modular and high-yield method, whereas thiazoles (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) typically require Hantzsch synthesis, involving α-halo ketones and thioamides . Physical Properties: Thiazole derivatives like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid exhibit higher melting points (139.5–140°C) due to aromatic stacking and sulfur’s polarizability, whereas triazoles may have lower volatility and varied solubility due to nitrogen’s electronegativity .

Butanoic Acid vs. Simpler Carboxylic Acids 3-Methyl butanoic acid () is volatile and contributes to fruity or rancid odors, whereas the triazole-substituted butanoic acid likely has reduced volatility due to its bulky heterocyclic group, limiting olfactory impact . Pharmaceutical Potential: Phenoxy-substituted propionic acids () are patented for anti-inflammatory use, suggesting that triazole-substituted butanoic acids could similarly target inflammatory pathways but with improved pharmacokinetics from the triazole’s hydrogen-bonding capacity .

Research Findings

  • Synthetic Advantages : CuAAC (used for triazoles) provides superior regioselectivity and compatibility with diverse substrates compared to traditional thiazole syntheses .
  • Biological Relevance : Triazoles’ nitrogen-rich structure may enhance interactions with enzymes or receptors, making them candidates for drug development, whereas thiazoles are more common in agrochemicals due to sulfur’s reactivity .
  • Thermal Stability : Thiazole derivatives’ higher melting points suggest greater thermal stability, advantageous in material science, while triazoles may prioritize solubility for drug delivery .

Biological Activity

2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid, also known as 3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid, is a compound featuring a triazole ring and a butanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in pharmacology and materials science.

The molecular formula of this compound is C8H13N3O2C_8H_{13}N_3O_2, with a molecular weight of 183.21 g/mol. Its structure includes a triazole ring that contributes to its biological interactions.

PropertyValue
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
IUPAC Name3-methyl-2-(2-methyltriazol-4-yl)butanoic acid
InChI KeyQJBNOSLANGIKSN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The triazole ring plays a crucial role in these interactions, influencing the function of biological macromolecules.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of 1,2,3-triazoles, including derivatives like this compound. The antioxidant capacity was evaluated using various assays such as DPPH and ABTS methods. The compound demonstrated significant antioxidant activity comparable to standard antioxidants .

Enzyme Inhibition

The compound has shown promise as an inhibitor of cholinesterase enzymes (AChE and BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. Kinetic studies indicated that it exhibited noncompetitive inhibition against AChE and competitive inhibition against BChE .

Antimicrobial Activity

In vitro studies have reported that this compound possesses antimicrobial properties against various bacterial strains. The compound was tested against seven bacterial species and demonstrated notable antibacterial effects .

Case Studies

  • Inhibition of Cholinesterase Enzymes : A study investigated several triazole compounds for their inhibitory effects on AChE and BChE. Among them, this compound showed significant inhibition rates, suggesting its potential use in treating cognitive disorders .
  • Antioxidant Efficacy : Another research focused on the antioxidant capabilities of triazole derivatives revealed that this compound exhibited strong radical scavenging activity. It was assessed using multiple bioanalytical methods, confirming its efficacy in reducing oxidative stress .

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid?

Methodological Answer:
A general approach involves cyclocondensation reactions to form the triazole ring, followed by functionalization. For example:

  • Step 1: React a substituted aldehyde (e.g., 2-methylpropanal) with a triazole precursor (e.g., 4-amino-triazole derivatives) in absolute ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours). This forms the triazole core .
  • Step 2: Hydrolyze intermediates under basic conditions (e.g., 10% NaOH) to generate the carboxylic acid moiety. Adjust pH to 5–6 with acetic acid for precipitation .
  • Purification: Use column chromatography or recrystallization from ethanol/water.

Basic: How can the purity and structural identity of this compound be validated?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR to confirm substituent positions and integrity of the triazole ring.
    • FT-IR to verify carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole (C=N stretch ~1600 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular formula accuracy.
  • Elemental Analysis: Match calculated and observed C, H, N percentages.

Advanced: What crystallographic tools are suitable for resolving its 3D structure?

Methodological Answer:

  • X-ray Crystallography: Use programs like SHELXL for small-molecule refinement. Key steps:
    • Collect diffraction data (e.g., Cu-Kα radiation).
    • Solve phases via direct methods (SHELXD) and refine with SHELXL, applying restraints for disordered moieties .
    • Validate using Mercury (Cambridge Crystallographic Data Centre) for void analysis and packing pattern visualization .
  • Data Interpretation: Check R-factors (<5%) and residual electron density maps for errors.

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., triazole methyl group, butanoic acid chain length) using methods from patent analogs (e.g., 4-[4-cyano-2-(carbamoyl)phenyl]butanoic acid derivatives) .
  • Biological Assays:
    • Cytotoxicity: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC₅₀ values .
    • Mechanistic Studies: Assess apoptosis via flow cytometry (Annexin V/PI staining) or cell cycle arrest using propidium iodide .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like tubulin or enzymes .

Advanced: How to address discrepancies in crystallographic data vs. computational predictions?

Methodological Answer:

  • Conflict Analysis:
    • Compare experimental bond lengths/angles (from SHELXL refinements) with DFT-optimized geometries (e.g., Gaussian09). Discrepancies >0.05 Å suggest potential crystal packing effects .
    • Use Mogul (Cambridge Crystallographic Data Centre) to validate torsion angles against database averages .
  • Thermal Motion: Apply anisotropic displacement parameters (ADPs) in SHELXL to model atomic vibrations .

Advanced: What strategies optimize its solubility for biological testing?

Methodological Answer:

  • Salt Formation: React with sodium bicarbonate to generate water-soluble sodium salts.
  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes for in vitro assays .
  • pH Adjustment: Prepare buffered solutions (pH 7.4) to enhance ionization of the carboxylic acid group .

Basic: What analytical techniques confirm the absence of synthetic byproducts?

Methodological Answer:

  • HPLC-MS: Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities. Compare retention times and MS fragmentation with standards .
  • TLC: Monitor reaction progress using silica plates (ethyl acetate/hexane, 1:1); visualize under UV254 or with ninhydrin for amines .

Advanced: How to design stability studies under physiological conditions?

Methodological Answer:

  • Forced Degradation: Expose to:
    • Acidic (0.1M HCl, 37°C)
    • Basic (0.1M NaOH, 37°C)
    • Oxidative (3% H₂O₂) conditions .
  • LC-MS Analysis: Track degradation products (e.g., triazole ring opening or decarboxylation) over 24–72 hours.

Advanced: How to investigate its interaction with biomacromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize proteins (e.g., albumin) on a sensor chip; measure binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy (ΔH) and stoichiometry .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles.
  • Ventilation: Use a fume hood during synthesis to avoid inhalation of triazole vapors .
  • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal .

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